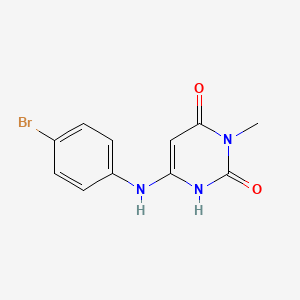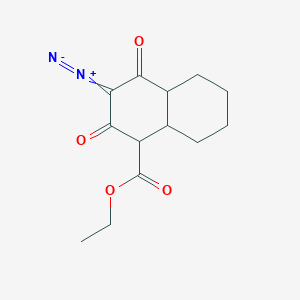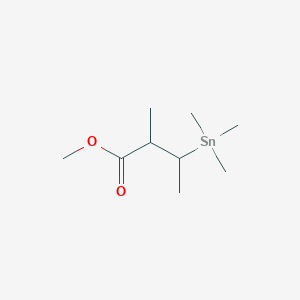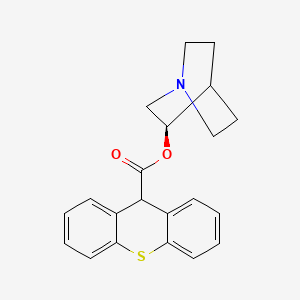
6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a bromine-substituted aniline group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-bromoaniline with a suitable pyrimidine precursor. One common method involves the condensation of 4-bromoaniline with 3-methylpyrimidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrimidine ring.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while oxidation can produce a nitro compound.
Applications De Recherche Scientifique
6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bromine atom and the pyrimidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Bromoanilino)-2,4,6-trimethylpyrimidine: Similar structure but with additional methyl groups on the pyrimidine ring.
4-(4-Bromoanilino)-3-methylpyrimidine-2,6(1H,3H)-dione: Similar structure but with different substitution patterns on the pyrimidine ring.
Uniqueness
6-(4-Bromoanilino)-3-methylpyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in scientific research and industry.
Propriétés
Numéro CAS |
112069-54-2 |
|---|---|
Formule moléculaire |
C11H10BrN3O2 |
Poids moléculaire |
296.12 g/mol |
Nom IUPAC |
6-(4-bromoanilino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10BrN3O2/c1-15-10(16)6-9(14-11(15)17)13-8-4-2-7(12)3-5-8/h2-6,13H,1H3,(H,14,17) |
Clé InChI |
KCTPAORKHWSPFM-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=C(NC1=O)NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(E)-tert-Butyldiazenyl]heptanedinitrile](/img/structure/B14315364.png)
![Methyl [3-(tributylstannyl)propyl]carbamate](/img/structure/B14315372.png)

![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)




![3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde](/img/structure/B14315423.png)


![(1,1,2,2-Tetraphenylethane-1,2-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14315452.png)
